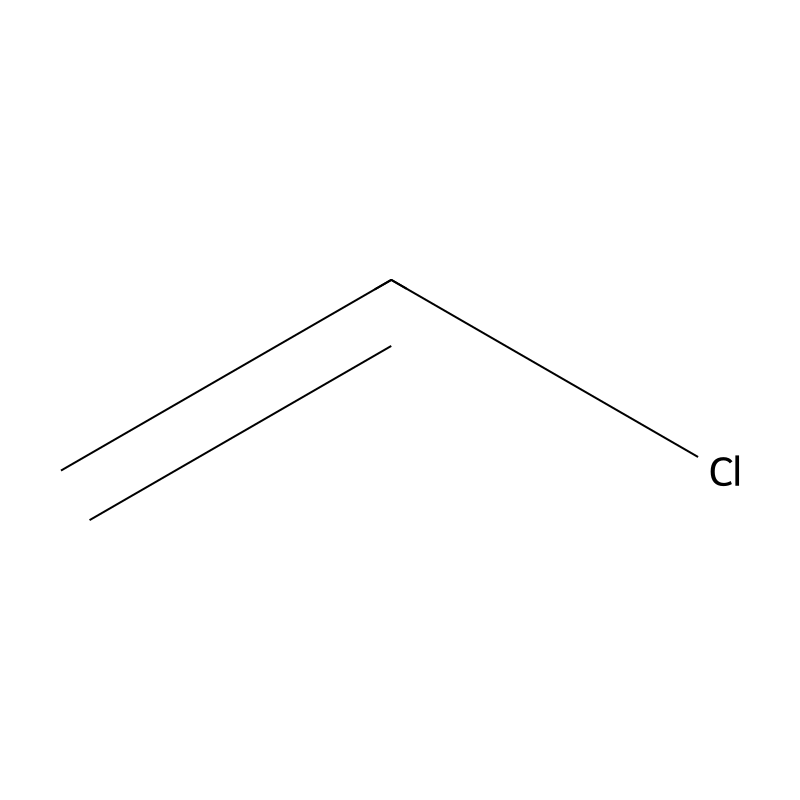

Vinyl Chloride

C2H3Cl

H2C=CHCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H3Cl

H2C=CHCl

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (NTP, 1992)

In water, 8.8X10+3 mg/L at 25 °C

In water, 2700 mg/L

Soluble in ethanol; very soluble in ethyl ether

Soluble in carbon tetrachloride and benzene

Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents.

HIGH MOL WT UNMODIFIED PVC SOL IN: CYCLOHEXANONE; METHYL CYCLOHEXANONE; DIMETHYL FORMAMIDE; NITROBENZENE; TETRAHYDROFURAN; ISOPHORONE; MESITYL OXIDE

LOW MOL WT PVC POLYMERS SOL IN: DIPROPYL KETONE; METHYL AMYL KETONE; METHYL ISOBUTYL KETONE; ACETONYLACETONE; METHYL ETHYL KETONE; DIOXANE; METHYLENE CHLORIDE

Solubility in water, g/l at 25 °C: 1.1 (poor)

Solubility in water: very poor

(77 °F): 0.1%

Synonyms

Canonical SMILES

Understanding Biodegradation Pathways

A significant research area focuses on the mechanisms by which microbes degrade chloroethene. Studies examine the specific enzymes involved and the ideal environmental conditions for these microbial processes to optimize bioremediation strategies [].

Enhancing Biodegradation Efficiency

Research is ongoing to improve the efficiency of bioremediation using chloroethene. This can involve introducing specific strains of microbes known for their chloroethene-degrading capabilities or manipulating the environment to favor these microbes.

Monitoring Bioremediation Efforts

Researchers are developing methods to track the progress of bioremediation efforts targeting chloroethene. This may involve analyzing the microbial communities present and measuring the breakdown products of chloroethene to assess the effectiveness of the treatment [].

Vinyl chloride is an organochloride compound with the chemical formula H₂C=CHCl, commonly known as chloroethene or vinyl chloride monomer. It appears as a colorless gas with a sweet odor and is highly flammable. At room temperature, vinyl chloride exists as a gas but can be condensed into a liquid under pressure or at low temperatures. This compound is primarily recognized for its role as a precursor in the production of polyvinyl chloride, an extensively used plastic in various applications, including construction materials and consumer goods .

- Polymerization: Vinyl chloride readily polymerizes to form polyvinyl chloride when exposed to heat, light, or catalysts. This reaction is exothermic and can lead to hazardous conditions if not controlled.

- Reactivity with Oxidizing Agents: Vinyl chloride reacts vigorously with oxidizing agents, which can lead to explosive polymerization under certain conditions .

- Thermal Decomposition: Vinyl chloride can decompose at high temperatures, releasing hydrogen chloride and other byproducts. For example, when heated, 1,2-dichloroethane decomposes into vinyl chloride and hydrogen chloride .

Vinyl chloride is classified as a known human carcinogen by the U.S. Department of Health and Human Services. Exposure can occur primarily through inhalation, leading to potential health effects such as central nervous system depression, headaches, dizziness, and in severe cases, unconsciousness or death due to high concentrations . Chronic exposure has been linked to liver damage and other serious health issues.

The synthesis of vinyl chloride involves several methods:

- Thermal Cracking of 1,2-Dichloroethane: This method involves heating 1,2-dichloroethane to produce vinyl chloride and hydrogen chloride:

- Oxychlorination: Ethylene reacts with hydrogen chloride and oxygen over a copper catalyst to produce vinyl chloride:

- Acetylene-based Routes: Although less common today due to cost, acetylene can react with hydrogen chloride in the presence of mercuric chloride to yield vinyl chloride .

Vinyl chloride is primarily used in the production of polyvinyl chloride (PVC), which has numerous applications:

- Construction Materials: PVC is widely used for pipes, siding, flooring, and window frames.

- Consumer Goods: Items such as toys, containers, and medical devices are produced using PVC.

- Automotive Parts: PVC is utilized in various automotive applications due to its durability and versatility .

Research indicates that vinyl chloride interacts with various biological systems. It can disrupt cellular processes due to its reactivity and potential to form harmful metabolites. Studies have shown that it can interfere with DNA synthesis and repair mechanisms, contributing to its carcinogenic effects . Occupational exposure studies highlight the importance of monitoring air quality in environments where vinyl chloride is present.

Several compounds share structural similarities with vinyl chloride. Below are some comparable compounds along with their unique characteristics:

| Compound | Chemical Formula | Notable Features |

|---|---|---|

| Ethylene | C₂H₄ | A simple alkene; used primarily in polymerization. |

| 1,2-Dichloroethane | C₂H₄Cl₂ | Used as an intermediate in vinyl chloride synthesis; less reactive than vinyl chloride. |

| Chloroform | CHCl₃ | An organic solvent; has different biological effects compared to vinyl chloride. |

| Trichloroethylene | C₂HCl₃ | Used as an industrial solvent; also poses health risks but differs in structure and reactivity. |

Vinyl chloride's uniqueness lies in its specific reactivity profile and its direct application in producing polyvinyl chloride, making it integral to many industries while also posing significant health risks that necessitate careful handling .

Vinyl chloride, with the chemical formula C₂H₃Cl, represents a fundamental organochloride compound possessing a molecular weight of 62.5 g/mol [1] [2] [33]. The molecular structure consists of two carbon atoms connected by a double bond, with one carbon atom bonded to a chlorine atom and hydrogen atoms completing the valence requirements [1] [3]. The structural arrangement follows a planar geometry typical of alkene compounds, with the carbon-carbon double bond serving as the central structural feature [5].

The electronic structure of vinyl chloride exhibits sp² hybridization at both carbon atoms due to the presence of the carbon-carbon double bond [34]. This hybridization results in trigonal planar geometry around each carbon center, with bond angles approximating 120 degrees [13]. The compound contains a total of 18 valence electrons distributed among the various bonds and lone pairs [5]. The carbon-carbon double bond consists of one sigma bond and one pi bond, with the pi bond contributing to the molecule's reactivity profile [34].

Bond length measurements reveal important structural parameters for vinyl chloride. The carbon-carbon double bond length measures 1.332 Å, while the carbon-chlorine bond extends 1.726 Å [13]. The carbon-hydrogen bond lengths vary slightly depending on their position, with values of 1.090 Å for the hydrogen on the chlorine-bearing carbon and 1.079 Å for hydrogens on the terminal carbon [13]. These bond lengths reflect the electronic distribution and hybridization states within the molecule.

The dipole moment of vinyl chloride measures 1.42 Debye, indicating moderate polarity due to the electronegativity difference between carbon and chlorine atoms [32]. This dipole moment is notably smaller than that of ethyl chloride (2.10 Debye), primarily attributed to the higher electronegativity of sp² hybridized carbon compared to sp³ hybridized carbon [32]. The chlorine atom carries a partial negative charge while the carbon framework maintains a partial positive charge distribution [32].

Table 1: Molecular Structure Parameters of Vinyl Chloride

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 62.5 | g/mol | [1] [2] [33] |

| Bond Length (C=C) | 1.332 | Å | [13] |

| Bond Length (C-Cl) | 1.726 | Å | [13] |

| Bond Length (C-H, CHCl) | 1.090 | Å | [13] |

| Bond Length (C-H, CH₂) | 1.079 | Å | [13] |

| Bond Angle (C-C-Cl) | 122.3 | degrees | [13] |

| Dipole Moment | 1.42 | Debye | [32] |

| Total Valence Electrons | 18 | - | [5] |

Thermodynamic and Kinetic Properties

The thermodynamic properties of vinyl chloride encompass a comprehensive range of thermal and energetic characteristics essential for understanding its behavior under various conditions. The melting point occurs at -153.8°C (119.4 K), while the boiling point is recorded at -13.4°C (259.4 K) under standard atmospheric pressure [2] [37]. These extreme temperature values reflect the compound's gaseous state under ambient conditions and its high volatility [2].

Critical properties define the upper limits of liquid-vapor equilibrium for vinyl chloride. The critical temperature reaches 158.4°C (431.6 K), accompanied by a critical pressure of 5.34 MPa (52.7 atm) [37]. These critical parameters are fundamental for understanding phase behavior and engineering applications involving vinyl chloride processing [36] [37].

Heat capacity measurements reveal temperature-dependent thermal properties crucial for process design and thermodynamic calculations. Liquid heat capacity values range from 0.259 BTU/lb-°F at -30°F to 0.279 BTU/lb-°F at 0°F [14] [37]. The ideal gas heat capacity demonstrates a steady increase with temperature, ranging from 0.185 BTU/lb-°F at 0°F to 0.295 BTU/lb-°F at 500°F [14] [37].

Enthalpy of formation represents a fundamental thermodynamic property for vinyl chloride. High-accuracy computational studies determine the standard heat of formation at 298.15 K to be 20.9 ± 2 kJ/mol, resolving previous experimental discrepancies [39]. At absolute zero temperature, the enthalpy of formation measures 29.79 ± 1 kJ/mol [39]. These values provide essential data for thermochemical calculations and reaction energy assessments [12].

The latent heat of vaporization for vinyl chloride amounts to 160 BTU/lb (88 cal/g or 3.7 × 10⁵ J/kg), indicating the energy required for phase transition from liquid to vapor [37]. Heat of fusion measures 18.14 cal/g, representing the energy necessary for melting the solid compound [37]. The heat of polymerization reaches -729 BTU/lb (-405 cal/g or 16.9 × 10⁵ J/kg), reflecting the exothermic nature of vinyl chloride polymerization reactions [37].

Kinetic properties of vinyl chloride relate primarily to its polymerization behavior and reaction mechanisms. Polymerization kinetics exhibit complex behavior characterized by auto-acceleration effects at low conversion levels, followed by rate decreases at higher conversions [15] [19]. The polymerization process demonstrates first-order dependence on monomer concentration in the early stages, transitioning to more complex kinetics as the reaction progresses [15].

Table 2: Thermodynamic Properties of Vinyl Chloride

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | -153.8 | °C | [2] [37] |

| Boiling Point | -13.4 | °C | [2] [37] |

| Critical Temperature | 158.4 | °C | [37] |

| Critical Pressure | 52.7 | atm | [37] |

| Heat of Formation (298.15 K) | 20.9 ± 2 | kJ/mol | [39] |

| Heat of Formation (0 K) | 29.79 ± 1 | kJ/mol | [39] |

| Latent Heat of Vaporization | 3.7 × 10⁵ | J/kg | [37] |

| Heat of Fusion | 18.14 | cal/g | [37] |

| Heat of Polymerization | -16.9 × 10⁵ | J/kg | [37] |

Solubility, Vapor Pressure, and Partition Coefficients

Vinyl chloride exhibits limited solubility in water, with measurements indicating concentrations ranging from 1,100 mg/L to 2,763 mg/L at 25°C depending on the measurement methodology [2] [21]. The relatively low water solubility reflects the compound's hydrophobic character and preference for organic phases [20]. Temperature significantly influences solubility behavior, with higher temperatures generally increasing dissolution rates [20].

Vapor pressure represents one of the most significant physical properties of vinyl chloride due to its gaseous nature under ambient conditions. At 25°C, vapor pressure reaches 2,600 mmHg (340 kPa), confirming the compound's high volatility [2] [21] [33]. Temperature dependence of vapor pressure follows predictable patterns, with values increasing exponentially as temperature rises [36]. At 20°C, vapor pressure measures 2,530 mmHg, while at elevated temperatures approaching the critical point, pressures exceed atmospheric conditions [2].

The Henry's law constant quantifies the equilibrium partitioning of vinyl chloride between air and water phases. Measured values range from 0.0147 atm-m³/mol at 10.3°C to 0.0358 atm-m³/mol at 34.6°C, demonstrating temperature dependence consistent with volatile organic compounds [2]. These constants indicate strong tendency for volatilization from aqueous solutions [22] [23].

Partition coefficients provide essential information about vinyl chloride distribution between different phases. The octanol-water partition coefficient (log Kow) ranges from 1.23 to 1.46, indicating moderate lipophilicity [2] [22]. This relatively low value suggests limited bioaccumulation potential compared to more hydrophobic compounds [25]. The organic carbon partition coefficient (Koc) varies from 240 to 890 in natural soil samples, with estimated values around 56 for typical conditions [22] [25].

Solubility in organic solvents demonstrates vinyl chloride's preference for non-polar environments. The compound dissolves readily in hydrocarbons, oils, alcohols, chlorinated solvents, and most common organic liquids [2] [4]. This broad solubility profile reflects the compound's organic nature and relatively low polarity compared to highly polar compounds [20].

Table 3: Solubility and Partition Properties of Vinyl Chloride

| Property | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Water Solubility | 1,100-2,763 | mg/L | 25°C | [2] [21] |

| Vapor Pressure | 2,600 | mmHg | 25°C | [2] [33] |

| Vapor Pressure | 2,530 | mmHg | 20°C | [2] |

| Henry's Law Constant | 0.0278 | atm-m³/mol | 24.8°C | [2] |

| Henry's Law Constant | 0.0147 | atm-m³/mol | 10.3°C | [2] |

| Log Kow | 1.23-1.46 | - | 25°C | [2] [22] |

| Koc | 240-890 | mL/g | - | [22] [25] |

Reactivity and Stability Under Environmental Conditions

Vinyl chloride demonstrates varying stability and reactivity patterns depending on environmental conditions and media. In atmospheric environments, the compound exists predominantly in the vapor phase due to its high vapor pressure and gaseous nature at ambient temperatures [25] [26]. Atmospheric degradation occurs primarily through reaction with photochemically generated hydroxyl radicals, yielding an estimated half-life of approximately 1.5 days under typical atmospheric conditions [25] [26].

The atmospheric degradation mechanism involves gas-phase reactions producing various products including hydrochloric acid, formaldehyde, formyl chloride, carbon monoxide, carbon dioxide, chloroacetaldehyde, acetylene, and chloroethylene epoxide [26]. Under photochemical smog conditions with elevated nitric oxide concentrations, degradation rates accelerate significantly, reducing half-lives to 1.2-4.2 hours depending on concentration levels [26].

Aquatic stability of vinyl chloride depends primarily on volatilization processes rather than chemical degradation. The compound rapidly partitions from water to air, with calculated half-lives of 0.805 hours for evaporation from model river systems [25]. Direct photolysis in water occurs very slowly due to limited absorption of ultraviolet radiation above 218 nm [26]. However, in sunlit surface waters containing photosensitizers such as humic materials, photodegradation may proceed more rapidly [26].

Hydrolysis represents a minimal degradation pathway for vinyl chloride in aquatic systems, with estimated half-lives exceeding 10 years at 25°C [26]. The slow hydrolysis rate reflects the stability of the carbon-chlorine bond under normal environmental pH conditions [26]. Chemical oxidation by molecular oxygen proceeds negligibly at environmental temperatures and oxygen concentrations [26].

Biodegradation pathways for vinyl chloride vary significantly between aerobic and anaerobic conditions. Under aerobic conditions, vinyl chloride serves as a primary substrate for microbial growth, undergoing complete oxidation to carbon dioxide and water [27]. This process occurs intracellularly without requiring additional enzyme-inducing substrates [27]. Degradation half-lives under aerobic conditions range from 5 days in controlled laboratory studies to several weeks in natural systems [27].

Anaerobic biodegradation follows different mechanisms, including reductive dechlorination to ethene and oxidation to carbon dioxide under iron or manganese reducing conditions [26]. The rate of anaerobic degradation depends strongly on environmental components, with increased iron content enhancing degradation rates [26]. Methanogenic conditions also facilitate anaerobic biodegradation, with approximately 34% mineralization observed in 84 hours under iron-reducing conditions [26].

Soil stability reflects vinyl chloride's high volatility and mobility characteristics. Volatilization from soil surfaces occurs rapidly, with half-lives of 0.2 to 0.5 days for evaporation from soil at different incorporation depths [25]. The low organic carbon partition coefficient indicates high mobility in soil systems, leading to potential groundwater contamination through leaching processes [25] [26].

Table 4: Environmental Stability and Reactivity of Vinyl Chloride

| Environment | Process | Half-life | Conditions | Reference |

|---|---|---|---|---|

| Atmosphere | Hydroxyl Radical Reaction | 1.5 days | Standard conditions | [25] [26] |

| Atmosphere | Photochemical Smog | 1.2-4.2 hours | High NO conditions | [26] |

| Water | Volatilization | 0.805 hours | Model river | [25] |

| Water | Hydrolysis | >10 years | 25°C | [26] |

| Soil | Volatilization | 0.2-0.5 days | 1-10 cm depth | [25] |

| Aerobic Conditions | Biodegradation | 5 days | Laboratory conditions | [27] |

| Anaerobic Conditions | Biodegradation | 84 hours | Iron-reducing conditions | [26] |

The production of vinyl chloride monomer from ethylene represents the dominant industrial pathway, accounting for approximately 95% of global vinyl chloride production [1]. This process fundamentally relies on two complementary reaction mechanisms that operate in an integrated balanced process: direct chlorination and oxychlorination.

Direct Chlorination Mechanism

The direct chlorination of ethylene proceeds through an addition reaction mechanism where molecular chlorine reacts with ethylene to form ethylene dichloride (EDC) [2]. The reaction follows the stoichiometry:

C₂H₄ + Cl₂ → ClCH₂CH₂Cl + 218 kJ/mol

This highly exothermic reaction operates at relatively low temperatures (50-80°C) and moderate pressures (1-3 atm) [3]. The process employs iron(III) chloride (FeCl₃) as the primary catalyst, typically promoted with sodium chloride (NaCl) to enhance selectivity and conversion rates [3]. Recent mechanistic studies have revealed that the catalytic system forms complex intermediate species, specifically Na[Fe(C₂H₄Cl)₄], which serves as the active catalytic complex facilitating the chlorination reaction [3].

The industrial implementation of direct chlorination achieves remarkable performance metrics, with conversion rates reaching 95-99% and selectivity to EDC exceeding 98-99.5% [3]. Advanced catalytic systems have been developed that eliminate the need for continuous catalyst makeup, operating with complex compound catalysts that suppress byproduct formation while maintaining high EDC purity levels of 99.9% [4].

Oxychlorination Mechanism

The oxychlorination process represents a more complex heterogeneous catalytic system that enables the utilization of hydrogen chloride, a byproduct from EDC pyrolysis, thereby closing the chlorine loop in vinyl chloride production [2]. The overall reaction follows:

C₂H₄ + 2HCl + ½O₂ → ClCH₂CH₂Cl + H₂O + 238 kJ/mol

The oxychlorination mechanism operates through a well-established three-step redox cycle involving copper(II) chloride (CuCl₂) as the primary active species [5]. The catalytic cycle consists of:

- Reduction Step: CuCl₂ + C₂H₄ → CuCl + C₂H₄Cl₂

- Oxidation Step: CuCl + ½O₂ → CuOCuCl₂

- Rechlorination Step: CuOCuCl₂ + 2HCl → 2CuCl₂ + H₂O

This mechanism requires precise control of the copper oxidation state distribution to maintain optimal catalytic performance [6]. Industrial oxychlorination systems typically employ CuCl₂/Al₂O₃ supported catalysts with various promoters including potassium, lanthanum, and cerium to enhance stability and selectivity [7].

The oxychlorination process operates at higher temperatures (200-350°C) and pressures (3-8 atm) compared to direct chlorination, achieving conversion rates of 90-95% with selectivity to EDC ranging from 85-95% [7]. The process generates significant quantities of water as a byproduct, requiring sophisticated separation and purification systems downstream.

Catalytic Processes in Vinyl Chloride Monomer Production

The catalytic processes in vinyl chloride monomer production encompass three primary reaction systems, each employing distinct catalytic mechanisms and operating conditions optimized for specific transformation steps.

Direct Chlorination Catalysis

The direct chlorination process employs iron(III) chloride (FeCl₃) catalyst systems that have evolved significantly from simple FeCl₃ formulations to complex multi-component catalytic systems [3]. The industrial catalyst system typically consists of FeCl₃ promoted with sodium chloride (NaCl) in ratios ranging from 100-1000 ppm FeCl₃ to 10-100 ppm NaCl [3].

The mechanism involves the formation of donor-acceptor complexes between the catalyst and promoter, specifically Na(FeCl₄), which subsequently forms transition complexes with ethylene molecules [3]. The catalytic cycle proceeds through:

- Formation of the catalytic complex: FeCl₃ + NaCl → Na(FeCl₄)

- Ethylene coordination: Na(FeCl₄) + C₂H₄ → Na[Fe(C₂H₄Cl)₄]

- Chlorination and regeneration: Na[Fe(C₂H₄Cl)₄] + Cl₂ → EDC + Na(FeCl₄)

Advanced catalyst formulations have achieved near-complete selectivity elimination of catalyst consumption during normal operation, with the catalyst maintaining activity for extended periods without regeneration [4].

Oxychlorination Catalysis

The oxychlorination catalytic system represents one of the most extensively studied heterogeneous catalytic processes in the chemical industry [7]. The primary catalyst comprises copper(II) chloride supported on alumina (CuCl₂/Al₂O₃), with copper loadings typically ranging from 4-8 weight percent [5].

The catalyst structure exhibits two distinct copper phases: a surface copper aluminate phase that forms at low copper concentrations (below 0.95 wt% Cu per 100 m²), and a highly dispersed CuCl₂·H₂O phase that precipitates at higher copper loadings [5]. Only the latter phase demonstrates catalytic activity toward ethylene oxychlorination, with the surface aluminate remaining inactive [5].

Modern oxychlorination catalysts incorporate various promoters to enhance performance:

- Alkali promoters (K, Na): Enhance oxidation rates but reduce reduction rates

- Rare earth promoters (La, Ce): Improve both oxidation and reduction rates

- Alkaline earth promoters (Mg, Ca): Modify acid-base properties of the support [7]

The catalyst operates through a redox mechanism where the distribution of CuCl₂ and CuCl species at steady state determines the overall catalytic performance [6]. Optimal catalyst formulations maintain a high concentration of CuCl₂ species to maximize activity and selectivity while preventing rapid deactivation.

Thermal Pyrolysis Systems

The thermal cracking of ethylene dichloride to vinyl chloride monomer represents a non-catalytic high-temperature process operating at 450-550°C [8]. While not employing traditional catalysts, the process utilizes trace amounts of carbon tetrachloride (CCl₄) at concentrations of approximately 1200 ppm to promote free radical formation and enhance conversion rates [1].

The pyrolysis mechanism proceeds through free radical chain reactions initiated by thermal decomposition of EDC molecules. The presence of CCl₄ serves as a source of chlorine radicals, increasing the overall conversion from typical values of 50-55% to approximately 60% while maintaining selectivity to vinyl chloride monomer at 98-99% [1].

Byproduct Management and Closed-Loop System Optimization

The vinyl chloride monomer production process generates various byproducts that require comprehensive management strategies to ensure environmental compliance and economic viability. The integrated nature of modern vinyl chloride plants enables sophisticated closed-loop systems that maximize raw material utilization while minimizing waste generation.

Hydrogen Chloride Recovery and Recycling

Hydrogen chloride represents the most significant byproduct in vinyl chloride production, generated stoichiometrically during EDC pyrolysis at rates equivalent to the vinyl chloride monomer production [9]. The HCl recovery system achieves recovery rates of 98-99.5% through a multi-stage process involving:

- Primary separation in the VCM distillation column where HCl is removed as overhead vapor

- Compression and cooling to concentrate the HCl stream

- Purification to remove trace organic compounds and water

- Recycle to the oxychlorination reactor where HCl serves as a primary feedstock [1]

This closed-loop approach ensures complete utilization of the chlorine input, with the overall balanced process consuming no net hydrogen chloride [2]. Advanced recovery systems incorporate caustic scrubbing for residual HCl removal and waste gas treatment to minimize atmospheric emissions.

Organic Byproduct Management

The production process generates various chlorinated organic byproducts that require specialized handling and treatment strategies [10]. The primary organic byproducts include:

Trichloroethane (C₂H₃Cl₃): Generated during direct chlorination at concentrations of 100-500 ppm, this byproduct undergoes thermal treatment in HCl recovery units, achieving recovery rates of 90-95% [10]. The recovered HCl is recycled to the oxychlorination process.

Carbon Tetrachloride (CCl₄): Produced during oxychlorination at 50-200 ppm concentrations, CCl₄ serves a dual purpose as both a byproduct and a process promoter [10]. The compound is selectively recycled to the EDC pyrolysis furnace where it functions as a chlorination promoter, achieving recovery rates of 95-98%.

Heavy Chlorinated Compounds: Higher molecular weight chlorinated organics are generated across all process sections at concentrations of 50-300 ppm [10]. These compounds undergo catalytic oxidation treatment, converting them to carbon dioxide, water, and hydrogen chloride, with recovery rates of 85-95%.

Inorganic Byproduct Treatment

The oxychlorination process generates carbon monoxide and carbon dioxide as combustion byproducts at concentrations of 500-1000 ppm and 1000-2000 ppm respectively [10]. Carbon monoxide undergoes catalytic oxidation to carbon dioxide before atmospheric release, achieving conversion rates of 85-90%. The process also generates significant quantities of water that require treatment and purification before discharge or reuse.

Closed-Loop Integration Strategies

Modern vinyl chloride plants implement sophisticated material integration strategies that maximize the utilization of byproducts and minimize waste generation [10]. The optimal reactor network configurations for byproduct minimization include:

- Oxychlorination optimization: Plug flow reactor followed by continuous stirred tank reactor configuration achieving 99.9% HCl conversion with 99% ethylene selectivity to EDC [10]

- Direct chlorination enhancement: Continuous stirred tank reactor followed by plug flow reactor arrangement minimizing trichloroethane formation [10]

- Pyrolysis optimization: Single plug flow reactor design maximizing vinyl chloride selectivity while minimizing heavy end formation [10]

These configurations reduce trichloroethane formation by up to 40% compared to conventional reactor arrangements while maintaining overall process efficiency [10].

Energy Efficiency and Process Scalability Challenges

The vinyl chloride monomer production process presents significant energy management challenges due to the diverse thermal requirements across different process sections and the need for sophisticated heat integration systems to achieve economic viability at industrial scale.

Energy Distribution and Requirements

The energy consumption profile of vinyl chloride monomer production varies significantly across process sections, with total energy requirements ranging from 8-12 GJ per tonne of VCM produced [11]. The EDC pyrolysis section represents the most energy-intensive operation, requiring 3.5-4.0 GJ per tonne of VCM for high-temperature heating to achieve the necessary cracking temperatures of 450-550°C [8].

The oxychlorination process consumes 1.5-2.0 GJ per tonne of VCM, operating as a highly exothermic reaction that requires sophisticated heat management systems [11]. The energy challenge lies in extracting the reaction heat while maintaining optimal temperature profiles for catalyst stability and selectivity. Advanced oxychlorination reactors incorporate multi-stage heat recovery systems that can reduce net energy consumption by 15-20% [11].

Direct chlorination operates as a strongly exothermic process requiring 0.8-1.2 GJ per tonne of VCM primarily for cooling duties [11]. The challenge involves efficient heat removal while maintaining precise temperature control to prevent catalyst deactivation and byproduct formation.

Heat Integration and Recovery Systems

Modern vinyl chloride plants implement comprehensive heat integration networks that achieve energy savings of 30-40% compared to non-integrated designs [11]. The heat recovery systems capitalize on the temperature differentials between exothermic and endothermic process sections:

- Oxychlorination heat recovery: Reaction heat from oxychlorination (238 kJ/mol) is captured through steam generation systems and utilized for downstream heating requirements [2]

- Direct chlorination heat management: Reaction heat from direct chlorination (218 kJ/mol) is recovered through thermal oil systems or steam generation [2]

- Pyrolysis heat supply: The endothermic pyrolysis reaction (-71 kJ/mol) utilizes recovered heat from exothermic sections, reducing external fuel requirements [2]

The integration of these heat recovery systems can achieve steam savings of up to 700 kg per tonne of EDC produced, resulting in significant reductions in carbon dioxide emissions [4].

Process Scalability Considerations

The scalability of vinyl chloride monomer production presents unique challenges related to reactor design, heat transfer limitations, and catalyst performance at industrial scale. Modern industrial plants operate at capacities ranging from 300,000 to 1,000,000 tonnes per year of VCM production [12].

Reactor Scale-up Challenges: The oxychlorination reactor design must accommodate the highly exothermic nature of the reaction while maintaining uniform temperature distribution throughout the catalyst bed [13]. Industrial reactors typically employ multi-tubular configurations with tube diameters of 25-50 mm and lengths of 6-12 meters to achieve adequate heat transfer [13].

Catalyst Performance at Scale: The maintenance of catalyst activity and selectivity at industrial scale requires precise control of catalyst preparation, loading, and regeneration procedures [7]. Large-scale oxychlorination reactors must ensure uniform catalyst distribution and avoid hot spot formation that can lead to catalyst sintering and deactivation.

Heat Transfer Limitations: The EDC pyrolysis furnaces represent the most challenging scale-up operation due to the requirement for precise temperature control and uniform heat distribution [14]. Industrial pyrolysis furnaces employ specialized coil designs with lengths exceeding 100 meters and sophisticated burner arrangements to achieve uniform heating [14].

Energy Efficiency Optimization Strategies

Advanced energy efficiency improvements in vinyl chloride production focus on several key areas with significant potential for energy reduction:

- Process Intensification: Integration of reaction and separation operations can reduce energy requirements by 20-25% in purification sections [11]

- Advanced Heat Exchanger Networks: Implementation of pinch analysis and heat exchanger network synthesis can achieve additional energy savings of 15-20% [11]

- Catalyst Optimization: Development of more active and selective catalysts enables operation at lower temperatures, reducing energy requirements by 10-15% [11]

- Process Control Enhancement: Advanced process control systems can optimize energy utilization across integrated process sections, achieving efficiency improvements of 5-10% [11]

The implementation of these optimization strategies requires significant capital investment but can achieve payback periods of 2-4 years through reduced energy costs and improved process efficiency [11]. The scalability of these improvements depends on the specific plant configuration and the extent of integration between process sections.

Physical Description

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals.

Pellets or Large Crystals; Gas or Vapor; Other Solid; Liquid

Other Solid

Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH]

Viscous white liquid; [CAMEO]

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

WHITE POWDER OR PELLETS.

Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations.

Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.]

Color/Form

WHITE THERMOPLASTIC SUBSTANCE

PLASTIC SOLID

UNMODIFIED, RIGID PVC IS TRANSPARENT, COLORLESS TO AMBER; PLASTICIZED (NONRIGID) PVC IS TRANSPARENT, COLORLESS TO AMBER

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

-13.8 °C

-13 °C

7 °F

Flash Point

-110 °F (NTP, 1992)

-78 °C

Gas (-108.4 °F (-78 °C)) - open cup.

-78 °C (-112 °F) - closed cup

-78 °C c.c.

-110 °F

NA (Gas)

Heavy Atom Count

Vapor Density

2.15 (Air = 1)

Relative vapor density (air = 1): 2.2

2.21

Density

0.9106 g/cu cm at 20 °C

1.406

Density (vapour at 15 °C): 8 g/l

Relative density (water = 1): 0.9 (liquid)

1.41 g/cm³

0.969 at 8.6 °F

2.21(relative gas density)

LogP

1.6

Odor

Mild, sweet odor

Pleasant odor at high concentrations

ODORLESS

Odor Threshold

Odor Threshold High: 20.0 [ppm]

Odor threshold from AIHA

Decomposition

WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE AND PHOSGENE/.

Melting Point

-153.84 °C

NOTCHED IZOD IMPACT STRENGTH: 0.4-2.0 FT LB/IN; ROCKWELL HARDNESS: R110-R120; HEAT DISTORTION 264 LB/SQ IN: 60-80 °C; SPECIFIC HEAT: 0.2-0.28 CAL/G; LINEAR THERMAL EXPANSION COEFFICIENT, 1X10-5; 5.0-18 °C; MAX CONTINUOUS SERVICE TEMP: 70-74 °C; /UNMODIFIED, RIGID PVC/

-154 °C

-256 °F

UNII

Related CAS

25037-47-2

9002-86-2

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

Mechanism of Action

There is a large body of data showing that VC acts as a genotoxic carcinogen. After metabolic activation to CEO /chloroethylene oxide/ by CYP2E1, VC exerts various genotoxic effects (including gene mutations and chromosomal aberrations) in different organisms, including bacteria, yeasts, mammalian cells in culture, Drosophila, rodents and humans. Among the mutagenic events induced by VC, base-pair substitutions appear, so far, to be the most frequent. VC in the presence of an activation system has a transforming activity on mammalian (rodent) cells in culture. Studies in vitro have demonstrated that metabolically activated VC and its electrophilic metabolites CEO and CAA /chloroacetaldehyde/ can alkylate nucleic acid bases. 7-OEG, the major DNA adduct formed by VC and CEO does not exhibit promutagenic properties. In contrast, four minor adducts, Epsilon A, Epsilon C, N2,3-Epsilon G and 1,N2-Epsilon G, show promutagenic properties, inducing mainly base-pair substitution mutations and a low level of frameshift mutations.

Vapor Pressure

2980 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 334

3.3 atm

Pictograms

Flammable;Health Hazard

Impurities

Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization.

The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm.

ACETYLENE <2.0 ppm; ACIDITY, AS HCL BY wt <0.5 ppm; ALKALINITY, AS NaOH BY wt <0.3 ppm; BUTADIENE <6.0 ppm; 1-BUTENE <3.0 ppm; 2-BUTENE <0.5% ppm; ETHYLENE <4.0 ppm; ETHYLENE DICHLORIDE (EDC) <10.0 ppm; PROPYLENE <8.0 ppm; IRON, BY wt <0.25 ppm/IMPURITY LEVEL IN VINYL CHLORIDE/

SMALL AMOUNT OF UNPOLYMERIZED VINYL CHLORIDE

Other CAS

9002-86-2

Absorption Distribution and Excretion

Pulmonary absorption of vinyl chloride in humans appeared to be rapid and the percentage absorbed was independent of the concentration inhaled. ... Adult male volunteers exposed for 6 hr to 2.9, 5.8, 11.6 or 23.1 ppm (7.5, 15, 30 or 60 mg/cu m) by gas mask retained on average approximately 42% of inhaled vinyl chloride. Pulmonary uptake is determined in part by the blood:air partition coefficient, which is 1.16 for vinyl chloride.

Animal data have demonstrated that pulmonary and gastrointestinal absorption of vinyl chloride occurs readily and rapidly. On the contrary, dermal absorption of airborne vinyl chloride is probably not significant. In monkeys, ... only 0.023-0.031% of the total available vinyl chloride was absorbed by the dermal route, whereas absorption in rats was virtually complete following single oral doses (44-92 mg/kg bw) of vinyl chloride in aqueous solution. When rats were exposed to initial concentrations of < 260 mg/cu m (100 ppm), about 40% of inhaled (14)C-vinyl chloride was absorbed by the lung.

The main routes of elimination of vinyl chloride and its metabolites are exhalation and urinary excretion, respectively. Accordingly, thiodiglycolic acid has been reported to be the major metabolite of vinyl chloride detected in the urine of exposed workers. Urinary levels of thiodiglycolic acid were correlated with levels of vinyl chloride in the air at concentrations of > 5 ppm.

For more Absorption, Distribution and Excretion (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.

INGESTED AND RECTALLY ABSORBED PVC PARTICLES (5-100 UM) WERE FOUND TO BE TRANSPORTED BY BOTH THE LYMPHATIC AND THE PORTAL SYSTEM FROM THE INTESTINAL WALL OF RATS, GUINEA-PIGS, RABBITS, CHICKENS, DOGS AND PIGS.

PARTICLES OF POLYVINYL CHLORIDE HAVE BEEN DETECTED IN SEDIMENTS OF BLOOD, BILE, URINE, AND CEREBROSPINAL FLUID FROM ANIMALS THAT HAD BEEN FED PARTICLES OF 5-110 UM.

Metabolism Metabolites

Following oral administration of (14)C-vinyl chloride, (14)C-carbon dioxide, (14)C-labelled urea and glutamic acid were identified as minor metabolites.

After inhalation of (14)C vinyl chloride by rats ... three urinary metabolites have been detected: N-acetyl-S-(2-hydroxyethyl)cysteine, thiodiglycolic acid, and an unidentified substance.

The principal (14)C urinary metabolites of orally administered (14)C-vinyl chloride, in the male rat, are N-acetyl-S-(2 hydroxyethyl)cysteine, N-acetyl-S-vinylcysteine and thiodiglycollic acid and lesser amounts of urea, glutamic acid, chloracetic acid and traces of methione and serine. The proportions of the three major urinary metabolites in the rat appear to be unaffected by either the dose, or the route of administration.

For more Metabolism/Metabolites (Complete) data for Vinyl chloride (10 total), please visit the HSDB record page.

VINYL CHLORIDE has known human metabolites that include 2-Chlorooxirane.

Vinyl chloride absorbed primarily via inhalation or ingestion is rapidly distributed throughout the body. It is metabolized mainly in the liver by cytochrome P-450 monooxygenases, first into chloroethylene oxide, then into chloroacetaldehyde, which are the main toxic metabolites. Chloroacetaldehyde is further converted into chloroethanol and monochloroacetic acid. Detoxification occurs in conjunction with glutathione, producing mainly thiodiglycolic acid, which is excreted in the urine. At high doses vinyl chloride may also be excreted by exhalation. (L3, T5)

Associated Chemicals

Wikipedia

Carbofuran

Biological Half Life

The pattern of pulmonary elimination of 10 and 1000 ppm vinyl chloride was described by apparently similar first-order kinetics, with half-lives of 20.4 and 22.4 minutes respectively. The half lives for the initial phase of excretion of (14)C radioactivity in urine were 4.6 and 4.1 hours, respectively.

Use Classification

Hazardous Air Pollutants (HAPs)

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Prepared from ethylene dichloride and alcoholic potassium; ... by halogenation of ethylene.

The catalytic hydrochlorination of acetylene is possible in either the gaseous or the liquid phase. The gas-phase reaction dominates in industrial processes. In this process the gaseous reactants are brought into contact with the catalyst at slightly increased pressure (0.1-0.3 MPa) and 100-250 °C (contact time 0.1-1 seconds) and then are quenched and partially liquefied. The reaction products are separated, recycled, or submitted to final purification.

In the crack gas processes for vinyl chloride manufacture, unpurified acetylene produced by high-temperature cracking of naphtha or methane is used. These processes are advantageous in that they do not require the cost-intensive separation of acetylene-ethylene mixtures. The crack gas is fed directly to the hydrochlorinator, and the acetylene is converted to vinyl chloride, which is then separated from the remaining constituents. Because all of the acetylene is consumed, the remaining ethylene is more easily separated, or it can be introduced to a direct chlorination stage, where it is chlorinated to 1,2-dichloroethane, which is subsequently cracked to vinyl chloride. Because almost equimolar amounts of ethylene and acetylene can be achieved in the crack gas, the process can be balanced for chlorine.

BAUMANN, ANN 163, 308 (1872); SCHOENFELD, US PATENT 2,168,808 (1937 TO BF GOODRICH CO).

PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE IN PRESENCE OF INITIATORS SUCH AS 0.1-0.5% BENZOYL PEROXIDE. POLYMERIZATION IS CARRIED OUT CONTINUOUSLY OR INTERMITTENTLY IN ROTATING AUTOCLAVES.

...MANUFACTURED BY DISSOLVING BLOWING AGENT IN POLYMER MELT & DEPRESSURIZING.

PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE. MASS OR BULK POLYMERIZATION PROCESS ADDS FREE-RADICAL INITIATORS INTO THE LIQUID VC MONOMER IN TWO-STAGE PROCESS. SUSPENSION POLYMERIZATION DISPERSES VC MONOMER FINELY IN WATER, THEN STARTS THE POLYMERIZATION BY MONOMER-SOLUBLE INITIATORS. SUSPENSION POLYMERIZATION IS USED FOR AN ESTIMATED 82% OF US PRODUCTION

General Manufacturing Information

Plastics Material and Resin Manufacturing

Petrochemical Manufacturing

Synthetic Rubber Manufacturing

Ethene, chloro-: ACTIVE

Ethene, chloro-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Because it has been confirmed that vinyl chloride monomer is a human and animal carcinogen, sale of propellants and all aerosols containing it was banned in 1974.

The most important vinyl monomer.

Dichloroethane used for pyrolysis to vinyl chloride must be of purity greater than 99.5 wt % because cracking process is highly susceptible to inhibition. It must also be dry to prevent excessive corrosion.

IF HEATED TO APPROX 160 °C, IT DISINTEGRATES WITH RELEASE OF HYDROGEN CHLORIDE.

CHEM RESISTANCE OF PLASTICIZED (NON RIGID) PVC: TO WEAK MINERAL ACIDS IS FAIR TO GOOD; TO STRONG MINERAL ACIDS IS FAIR TO GOOD; TO CONCN OXIDIZING ACIDS IS POOR TO FAIR; TO WEAK ALKALIES, FAIR TO GOOD; TO STRONG ALKALIES IS FAIR TO GOOD; TO ALCOHOLS IS FAIR; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS POOR; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL & MINERAL OILS IS POOR

CHEM RESISTANCE OF UNMODIFIED (RIGID) PVC: TO WEAK MINERAL ACIDS IS EXCELLENT; TO STRONG MINERAL ACIDS IS GOOD TO EXCELLENT; TO CONCN OXIDIZING ACIDS IS FAIR TO GOOD; TO STRONG ALKALIES IS GOOD; TO ALCOHOLS IS EXCELLENT; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS EXCELLENT; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL, MINERAL OILS IS EXCELLENT

FIRE HAZARD OF FOAM RESINS CAN BE REDUCED TO CERTAIN DEGREE BY INCORPORATING FIRE-RETARDANT ADDITIVES SUCH AS HALOGEN &/OR PHOSPHORUS COMPD INTO POLYMER. /FOAM RESINS/

For more General Manufacturing Information (Complete) data for POLYVINYL CHLORIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 75; Procedure: gas chromatography with flame ionization detector; Analyte: vinyl chloride; Matrix: air; Detection Limit: 0.020 ppm (0.051 mg/cu m).

Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: surface- or ground-water; Detection Limit: 0.057 ug/L.

Method: USGS-NWQL O-3115; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: water and water suspended-sediment; Detection Limit: 3 ug/L.

For more Analytic Laboratory Methods (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.

A RAPID AND SIMPLE WAY OF IDENTIFYING FIFTEEN PACKAGING FILMS, INCLUDING PVC, HAS BEEN DESCRIBED IN WHICH THE FILMS WERE TREATED WITH TEN DIFFERENT SOLVENTS AND THE SOLUBILITY AND PHYSICAL APPEARANCE OF THE FILM AT ROOM TEMPERATURE AND AT THE BOILING-POINTS OF THE SOLVENTS WERE NOTED. VAN GIESON P; PACKAGE ENG 14: 76 (1969).

PLASTICS, INCLUDING PVC, HAVE BEEN IDENTIFIED BY MEASUREMENT OF THE PH OF AN AQUEOUS SOLUTION OF THE PYROLYSIS PRODUCTS, FOLLOWED BY THIN-LAYER CHROMATOGRAPHY, AND BY REACTION OF PVC WITH PYRIDINE. BRAUN D, NIXDORF G; KUNSTSTOFFE 62: 187 (1972).

A SIMPLE, FAST & ACCURATE CHROMATOGRAPHIC METHOD WAS ESTABLISHED FOR THE QUANTITATION OF POLYNUCLEAR AROMATIC HYDROCARBONS IN SMOKE PARTICULATES OBTAINED FROM PYROLYSIS & COMBUSTION OF POLY(VINYL CHLORIDE) UNDER SIMULATED FIRE CONDITIONS.

Clinical Laboratory Methods

Mercapturic acids (MAs) are metabolic end products formed from conjugates between glutathione and electrophilic compounds. MAs are, therefore, suitable biomarkers of exposure to toxicants, which are either electrophiles by themselves or metabolized to electrophilic intermediates. We developed and validated two LC-MS/MS methods which allow the complementary, rapid, and sensitive determination of MAs derived from acrolein, acrylamide, acrylonitrile, benzene, 1,3-butadiene, crotonaldehyde, N,N-dimethylformamide, ethylene, ethylene oxide, vinyl chloride, propylene oxide, styrene, toluene as well as methylating and ethylating agents. Since separate determinations of single or small groups of MAs are time-consuming and expensive, we multiplexed several individual methods into two LC-MS/MS methods covering 18 individual mercapturic acids. Method validation according to FDA guidelines showed excellent results in terms of robustness, accuracy, and sensitivity of the methods. Moreover, the use of a minimal, simple, and straightforward sample cleanup procedure further accelerated the analytical workflow, which allows a time- and cost-efficient analysis of up to 18 MAs derived from various toxicants in environmental levels. The methods were applied to urine samples derived from a strictly diet-controlled clinical study, including 25 smoking and 25 non-smoking subjects. Significant increase in the urine concentrations in smokers as compared to non-smokers (p<0.01; Student t test) was observed for 13 individual MAs. Moreover, a dose dependence was obtained for the majority of the analytes. In conclusion, the newly developed assays represent a powerful tool for the fast and reliable quantification of 18 MAs in clinical studies. A first method application suggests several suitable biomarkers for nine relevant toxicants in tobacco smoke.

Detection of human exposure to electrophilic compounds by assay of thioether detoxication products in urine.

Storage Conditions

Store in cool, dry, well-ventilated location. Separate from oxidizing materials. /Vinyl chloride, inhibited/

Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Vinyl chloride must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where vinyl chloride is handled, used, or stored. Metal containers involving the transfer of 5 gallons of vinyl chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinyl chloride. Wherever vinyl chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Containers of vinyl chloride shall be legibly labeled either: VINYL CHLORIDE: EXTREMELY FLAMMABLE GAS UNDER PRESSURE: CANCER SUSPECT AGENT or ... with the additional legend CANCER-SUSPECT AGENT applied near the label or placard.

For more Storage Conditions (Complete) data for Vinyl chloride (6 total), please visit the HSDB record page.

FOR THOSE...MATERIALS WHICH MAY PYROLYZE AT LOW TEMP, STORAGE & HANDLING CONDITIONS MUST ENSURE THAT TEMP OF MATERIAL IS MAINTAINED BELOW CRITICAL VALUE...

IT IS IMPORTANT TO ENSURE THAT STORAGE AREAS FOR FOAM RESINS ARE KEPT FREE OF PAPER OR TEXTILE WHICH COULD BE IGNITED BY SMOULDERING OBJECT & THEN ACT AS FUSE TO CARRY FIRE TO FOAM PRODUCT. /FOAM RESINS/

...INSTALLATION OF SPRINKLER SYSTEM IN WAREHOUSE USED FOR STORING FOAM RESINS IS ADVISABLE PRECAUTIONARY MEASURE BUT ABOVE-AVERAGE DENSITY OF SPRINKLER HEADS IS NECESSARY. /FOAM RESINS/

Interactions

Groups each of 15 to 20 bred rabbits (New Zealand) were exposed to 500, or 2500 ppm vinyl chloride for 7 hrs daily on days 6-18 of gestation. Some of the rabbits in the higher dose groups were also exposed to 15% ethanol in their drinking water (days 6-18). On day 29 of gestation the pregnant rabbits were sacrificed, and the fetuses examined for visceral and skeletal abnormalities. The dams were examined for corpora lutea, implantations, and intrauterine deaths. There was no effect on maternal weight gain or liver weight or food consumption in rabbits exposed to 2500 ppm vinyl chloride alone, but those exposed to a combination of vinyl chloride and alcohol showed a significant decrease in weight gain and food consumption. Exposure to vinyl chloride alone did not cause any change in the incidence of reabsorptions, but exposure to vinyl chloride plus ethanol caused a marked increase in the number of resorption. There were no differences in fetal body weight or crown-rump length in the exposed group. Delayed ossification was observed at all dose levels.

Sprague-dawley male rats received either 5% ethanol in drinking water or drinking water only for 4 weeks prior to beginning inhalation of 600 ppm vinyl chloride for 4 hr/day on 5 days/wk for 12 mo. After 60 weeks from the first vinyl chloride exposure, liver tumors were found in 75% of the vinyl chloride-ethanol rats and in 38% of the vinyl chloride-only group.

Vinyl chloride exerts a protective effect on hepatotoxicity when admin with vinylidene chloride.

For more Interactions (Complete) data for Vinyl chloride (8 total), please visit the HSDB record page.

Stability Shelf Life

Long-term exposure to air may result in formation of peroxides that can initiate explosive polymerization of the chloride.

STABILIZERS ARE NECESSARY TO PREVENT DISCOLORATION FROM EXPOSURE TO LIGHT OR HEAT

AT ORDINARY TEMPERATURES IT MAY UNDERGO SLOW DEHALOGENATION WITH EVOLUTION OF HYDROGEN CHLORIDE